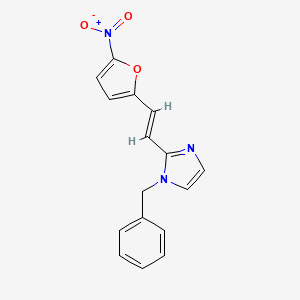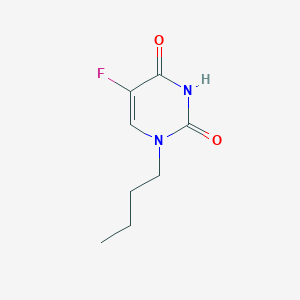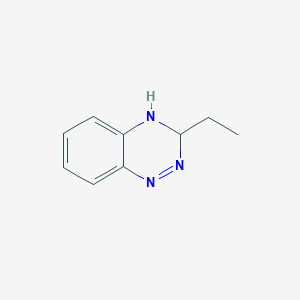
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is a synthetic organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a sulfonyl group, a dichlorophenoxy group, and a nitrobenzamide moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide typically involves multiple steps, including the introduction of the sulfonyl group, the dichlorophenoxy group, and the nitrobenzamide moiety. Common reagents and conditions used in these reactions may include:
Sulfonylation: Introduction of the sulfonyl group using reagents such as sulfonyl chlorides and bases.
Nitration: Introduction of the nitro group using nitrating agents like nitric acid and sulfuric acid.
Amidation: Formation of the amide bond using reagents like amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas with a catalyst or metal hydrides.
Substitution: Reagents like halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
Aplicaciones Científicas De Investigación
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide may have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a biochemical probe.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide would depend on its specific applications. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other sulfonyl-containing benzamides or nitrobenzamides, such as:
- N-(Butane-1-sulfonyl)-2-nitrobenzamide
- 5-(2,4-Dichlorophenoxy)-2-nitrobenzamide
Uniqueness
N-(Butane-1-sulfonyl)-5-(2,4-dichlorophenoxy)-2-nitrobenzamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Propiedades
Número CAS |
72178-18-8 |
|---|---|
Fórmula molecular |
C17H16Cl2N2O6S |
Peso molecular |
447.3 g/mol |
Nombre IUPAC |
N-butylsulfonyl-5-(2,4-dichlorophenoxy)-2-nitrobenzamide |
InChI |
InChI=1S/C17H16Cl2N2O6S/c1-2-3-8-28(25,26)20-17(22)13-10-12(5-6-15(13)21(23)24)27-16-7-4-11(18)9-14(16)19/h4-7,9-10H,2-3,8H2,1H3,(H,20,22) |
Clave InChI |
RQZCRNMUVYQONK-UHFFFAOYSA-N |
SMILES canónico |
CCCCS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-(5H-Indeno[1,2-b]pyridin-5-ylidene)-5H-indeno[1,2-b]pyridine](/img/structure/B14470379.png)




![Ethyl [(1-nitronaphthalen-2-yl)sulfanyl]acetate](/img/structure/B14470421.png)





